First Natural Oxetane Ring: Structural Uniqueness for Scaffold Diversification
Oxetin is the first natural product reported to contain an oxetane ring, a strained four-membered cyclic ether. This structural feature is absent in all other known natural amino acid antimetabolites, including clinically used β-lactams and synthetic GS inhibitors. This structural novelty provides a unique scaffold for medicinal chemistry diversification and target engagement studies [1].
| Evidence Dimension | Presence of oxetane ring in natural products |
|---|---|
| Target Compound Data | Contains an oxetane ring |
| Comparator Or Baseline | Other natural amino acid antimetabolites (e.g., penicillins, cephalosporins, tabtoxin, phosphinothricin) |
| Quantified Difference | Exclusive; oxetane ring is unique to Oxetin among natural antimetabolites |
| Conditions | Structural analysis by X-ray crystallography and NMR [1] |
Why This Matters
The unique oxetane ring distinguishes Oxetin from all other natural antimetabolites, justifying its selection for scaffold-hopping campaigns and novel target identification studies.
- [1] Omura, S.; Murata, M.; Imamura, N.; Iwai, Y.; Tanaka, H.; Furusaki, A.; Matsumoto, H. Oxetin, a new antimetabolite from an actinomycete. Fermentation, isolation, structure and biological activity. J. Antibiot. 1984, 37 (11), 1324-1332. DOI: 10.7164/antibiotics.37.1324. View Source
